molecular formula C19H17NO5S2 B2616015 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate CAS No. 896305-81-0

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate

Cat. No.: B2616015
CAS No.: 896305-81-0
M. Wt: 403.47
InChI Key: WOUIAFUZIIZNIH-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate is a useful research compound. Its molecular formula is C19H17NO5S2 and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Terphenyls and Heterocyclic Compounds

One notable application involves the synthesis of symmetrical, unsymmetrical, and heteroaryl terphenyls from aryl ketones, employing a related compound as a novel synthon. This procedure highlights the compound's utility in creating complex aromatic structures in a single step, demonstrating its significance in the synthesis of materials and molecules with potential electronic, optical, or medicinal applications (Ram & Goel, 1996).

Building Blocks for Heterocyclic Compounds

Another research application includes its role as a building block in the construction of pyrazolo[4,3-c]pyridines, a class of heterocyclic compounds. This highlights the compound's versatility in contributing to the synthesis of heterocyclic compounds that are of interest in the development of new pharmaceuticals, agrochemicals, and materials (Prezent et al., 2016).

Synthon for Pyran-2-ones

Further, it serves as a synthon for the synthesis of 2H-pyran-2-ones and fused pyran-2-ones. This illustrates its utility in creating oxygen-containing heterocycles, which are prevalent in many biologically active compounds and natural products, offering insights into novel synthetic routes for complex molecules (Kočevar et al., 1992).

Antimicrobial and Antitumor Applications

Moreover, derivatives synthesized from structurally similar compounds have shown promising biocidal properties against a range of Gram-positive and Gram-negative bacteria as well as fungi, indicating potential applications in the development of new antimicrobial agents (Youssef et al., 2011). Additionally, conjugates containing isoxazole and isothiazole moieties derived from similar compounds have demonstrated a synergetic effect with first-line antitumor drugs in chemotherapy, suggesting their role in the design of novel anticancer therapies (Kletskov et al., 2018).

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action of a compound can also be influenced by environmental factors. For example, the presence of other substances in the body can affect the compound’s stability and efficacy. The pH and temperature of the body can also affect the compound’s solubility and therefore its bioavailability .

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-12-4-3-5-14(6-12)24-9-18(22)25-17-8-23-15(7-16(17)21)11-27-19-20-13(2)10-26-19/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIAFUZIIZNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.